2-Oxopropyl but-3-ynoate
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Overview
Description
2-Oxopropyl but-3-ynoate: is an organic compound with the molecular formula C₆H₆O₃ It is a derivative of butynoic acid and contains both an ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification of 2-butynoic acid: One common method involves the esterification of 2-butynoic acid with methanol.
Bromination and Carbonylation: Another method involves the bromination of propyne gas followed by a palladium-catalyzed carbonylation reaction using carbon monoxide gas in methanol.
Industrial Production Methods: Industrial production methods for 2-Oxopropyl but-3-ynoate are similar to the laboratory-scale methods but are optimized for larger-scale synthesis. These methods often involve continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Oxopropyl but-3-ynoate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ester group.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine, thallium(III) nitrate, lead(IV) acetate.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Corresponding alcohols.
Substitution: Ester derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: 2-Oxopropyl but-3-ynoate is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules, including natural products and pharmaceuticals .
Biology: The compound has been studied for its potential biological activities. For example, derivatives of this compound have been investigated for their ability to inhibit certain enzymes and pathways in biological systems .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-Oxopropyl but-3-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes and disruption of metabolic pathways . The specific molecular targets and pathways involved depend on the particular derivative and its application.
Comparison with Similar Compounds
2-Oxopropyl: A simpler ketone derivative with similar reactivity.
3-Butynoic acid: A related compound with an alkyne and carboxylic acid functional group.
Uniqueness: 2-Oxopropyl but-3-ynoate is unique due to the presence of both an ester and a ketone functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications.
Properties
CAS No. |
113641-67-1 |
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Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-oxopropyl but-3-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-4-7(9)10-5-6(2)8/h1H,4-5H2,2H3 |
InChI Key |
WXBMNKJYZQKIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC(=O)CC#C |
Origin of Product |
United States |
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